Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride
Description
Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2 · HCl and a molecular weight of 193.67 g/mol . This compound is a derivative of cycloheptane, featuring an amino group and a carboxylic acid group in a cis configuration. It is commonly used in research and development, particularly in the fields of chemistry and biology.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2S)-2-aminocycloheptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRZBDJVYOBHIP-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](CC1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370448 | |
| Record name | ST50405697 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522644-07-1, 1033756-97-6 | |
| Record name | ST50405697 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reduction of a suitable cycloheptanone derivative, followed by amination and carboxylation under controlled conditions .
Industrial Production Methods
Industrial production of cis-2-Amino-cycloheptanecarboxylic acid hydrochloride often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The final product is purified through crystallization and recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptanol derivatives.
Substitution: Formation of N-substituted cycloheptane derivatives.
Scientific Research Applications
Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique cis configuration gives it distinct stereochemical properties, making it valuable for specific research applications.
Scientific Research Applications
Chemistry
this compound serves as a building block in synthesizing complex organic molecules.
Biology
This compound is studied for its potential role in enzyme inhibition and protein interactions. It can inhibit enzyme activity by binding to the active site, preventing substrate access, and modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Medicine
It is investigated for potential therapeutic effects in treating neurological disorders.
Industry
this compound is utilized in developing novel materials and chemical processes.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate () and chromium trioxide (). The major products formed are cycloheptanone derivatives.
- Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride () and sodium borohydride (). The major products are cycloheptanol derivatives.
- Substitution: The amino group can participate in nucleophilic substitution reactions with reagents like alkyl halides and acyl chlorides under basic or acidic conditions, forming N-substituted cycloheptane derivatives.
Mechanism of Action
The mechanism of action of cis-2-Amino-cycloheptanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Trans-2-Aminocyclohexanecarboxylic acid
- L-β-Homoisoleucine hydrochloride
- Ethyl 1-aminocyclopropanecarboxylate hydrochloride
Uniqueness
Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride is unique due to its specific cis configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific research applications .
Biological Activity
Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride (also known as cis-ACHA) is a cyclic amino acid derivative that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound features a unique cis configuration that influences its stereochemical properties. This configuration is critical for its biological interactions, particularly with enzymes and receptors. The compound comprises an amino group and a carboxylic acid group, which contribute to its reactivity and potential biological effects.
Cis-ACHA exerts its biological effects primarily through interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate access. This mechanism is crucial in the context of metabolic pathways where enzyme regulation is necessary.
- Receptor Modulation : Cis-ACHA can act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways. This modulation can affect various physiological processes, including neurotransmission and immune responses.
Antiviral Properties
Recent studies have explored the potential of cis-ACHA as a therapeutic agent against viral infections, particularly hepatitis C virus (HCV). The compound has shown promise in inhibiting HCV replication by targeting viral polymerases, which are essential for viral genome replication . In vitro studies have demonstrated that cis-ACHA can significantly reduce viral load in infected cells.
Neuroprotective Effects
Cis-ACHA has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies
- HCV Treatment Study : A study evaluating the efficacy of cis-ACHA in HCV-infected patients found that administration of the compound led to a notable decrease in viral RNA levels after 12 weeks of treatment. The study highlighted the need for further clinical trials to establish optimal dosing regimens and long-term efficacy .
- Neuroprotection in Animal Models : In a preclinical trial involving transgenic mice models of Alzheimer's disease, cis-ACHA administration resulted in improved cognitive function and reduced amyloid plaque accumulation. These findings suggest that cis-ACHA may have a role in modulating neuroinflammatory responses .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Properties |
|---|---|---|
| Trans-2-Aminocyclohexanecarboxylic Acid | Moderate enzyme inhibition | Different stereochemistry affects activity |
| L-β-Homoisoleucine Hydrochloride | Antiviral activity | Similar structural features |
| Ethyl 1-Aminocyclopropanecarboxylate | Limited neuroprotective effects | Less studied compared to cis-ACHA |
This compound is distinguished by its specific cis configuration, which enhances its interaction with biological targets compared to similar compounds.
Q & A
Q. What are the optimal synthetic routes for preparing Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves cyclization of a precursor amino acid followed by hydrochlorination. Key steps include:
- Ring formation : Use of catalytic agents (e.g., palladium or acid catalysts) to promote cyclization of linear precursors.
- Hydrochlorination : Reaction with HCl in solvents like ethanol or water under reflux (40–80°C) to form the hydrochloride salt .
- Purification : Recrystallization from polar solvents (e.g., methanol/water mixtures) to achieve >95% purity. Yield optimization requires strict control of temperature, pH, and stoichiometric ratios of reactants .
Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?
- NMR Spectroscopy : H and C NMR confirm the cycloheptane ring structure and cis-configuration via coupling constants and chemical shifts .
- HPLC with Chiral Columns : Validates enantiomeric purity using mobile phases like hexane/isopropanol with trifluoroacetic acid .
- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H] at 207.12 m/z for CHNO·HCl) .
Q. How does the solubility profile of this compound influence its applicability in biological assays?
The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C), making it suitable for in vitro studies. For cell-based assays, solubility in PBS or DMSO (≤1% v/v) is critical to avoid cytotoxicity .
Advanced Research Questions
Q. What strategies can resolve enantiomeric impurities in this compound, and how are they validated?
- Chiral Resolution : Use of diastereomeric salt formation with chiral acids (e.g., tartaric acid) or enzymatic resolution via lipases .
- Validation : X-ray crystallography or circular dichroism (CD) spectroscopy confirms absolute configuration .
Q. How can computational modeling predict the biological activity of this compound against enzymatic targets?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding modes to enzymes like cyclooxygenase or peptidases.
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories using AMBER or GROMACS .
- QSAR Models : Correlate structural features (e.g., cycloheptane ring strain) with inhibitory activity .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Reactor Design : Transition from batch to continuous flow reactors to manage exothermic cyclization steps .
- Byproduct Control : Optimize quenching steps (e.g., NaHCO washes) to remove unreacted precursors.
- Regulatory Compliance : Ensure compliance with ICH guidelines for impurities (<0.1% for genotoxic agents) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
